Cas no 1181808-01-4 ([(3-Bromo-benzyl)-ethyl-amino]-acetic acid)

[(3-Bromo-benzyl)-ethyl-amino]-acetic acid is a brominated aromatic compound featuring a benzyl-ethyl-aminoacetic acid moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the bromine atom at the 3-position of the benzyl group offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ethyl-aminoacetic acid component enhances solubility and provides a handle for additional derivatization. This compound is suitable for applications in medicinal chemistry, where it can serve as a building block for the synthesis of targeted bioactive compounds. Its well-defined structure ensures reproducibility in research and industrial settings.
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid structure
1181808-01-4 structure
Product name:[(3-Bromo-benzyl)-ethyl-amino]-acetic acid
CAS No:1181808-01-4
MF:C11H14BrNO2
MW:272.138362407684
CID:2159515

[(3-Bromo-benzyl)-ethyl-amino]-acetic acid Chemical and Physical Properties

Names and Identifiers

    • [(3-Bromo-benzyl)-ethyl-amino]-acetic acid
    • 2-((3-Bromobenzyl)(ethyl)amino)acetic acid
    • [(3-bromobenzyl)ethylamino]acetic acid
    • AM90985
    • Inchi: 1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3,(H,14,15)
    • InChI Key: HDNDXTOROGYHJN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CN(CC(=O)O)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 211
  • Topological Polar Surface Area: 40.5

[(3-Bromo-benzyl)-ethyl-amino]-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A228161-1g
2-((3-Bromobenzyl)(ethyl)amino)acetic acid
1181808-01-4 97%
1g
$778.0 2025-02-21
Fluorochem
086112-500mg
3-Bromo-benzyl)-ethyl-amino]-acetic acid
1181808-01-4
500mg
£389.00 2022-03-01

Additional information on [(3-Bromo-benzyl)-ethyl-amino]-acetic acid

Comprehensive Analysis of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid (CAS No. 1181808-01-4)

In the realm of fine chemicals and pharmaceutical intermediates, [(3-Bromo-benzyl)-ethyl-amino]-acetic acid (CAS No. 1181808-01-4) has garnered significant attention due to its versatile applications in drug discovery and organic synthesis. This compound, characterized by its brominated aromatic core and acetic acid functional group, serves as a critical building block for designing bioactive molecules. Researchers and industry professionals frequently search for "CAS 1181808-01-4 solubility" or "synthesis of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid," reflecting its relevance in modern chemistry workflows.

The structural uniqueness of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid lies in its 3-bromo-substituted benzyl moiety, which enhances electrophilic reactivity for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations. Such properties align with trending topics in "green chemistry" and "sustainable synthesis," where minimizing waste and optimizing atom economy are prioritized. Laboratories often inquire about "1181808-01-4 HPLC purification methods" or "stability under acidic conditions," underscoring its practical handling considerations.

From a pharmacological perspective, derivatives of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid have shown promise in modulating enzyme targets, particularly in "kinase inhibition" studies—a hot topic in oncology research. Its carboxylic acid group allows for further derivatization into amides or esters, expanding utility in "prodrug design." Searches for "bioactivity of bromo-benzyl compounds" or "SAR studies of acetic acid derivatives" highlight its interdisciplinary appeal.

Analytical characterization of CAS No. 1181808-01-4 typically involves NMR spectroscopy (1H/13C) and mass spectrometry, with users often seeking "NMR peaks for [(3-Bromo-benzyl)-ethyl-amino]-acetic acid." The compound’s melting point and logP values are also frequently queried, reflecting its physicochemical profiling needs. Recent publications emphasize its role in "metal-catalyzed transformations," resonating with advancements in "catalytic C-H activation."

In conclusion, [(3-Bromo-benzyl)-ethyl-amino]-acetic acid (CAS No. 1181808-01-4) exemplifies a multifunctional scaffold bridging synthetic chemistry and life sciences. Its alignment with trending queries like "building blocks for drug discovery" and "brønsted acid catalysis" ensures enduring relevance. Future research may explore its applications in "bioconjugation" or "peptide mimetics," further solidifying its scientific footprint.

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Amadis Chemical Company Limited
(CAS:1181808-01-4)[(3-Bromo-benzyl)-ethyl-amino]-acetic acid
A995924
Purity:99%
Quantity:1g
Price ($):700.0